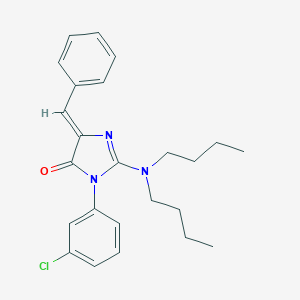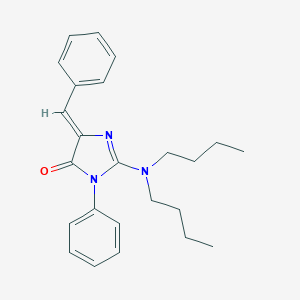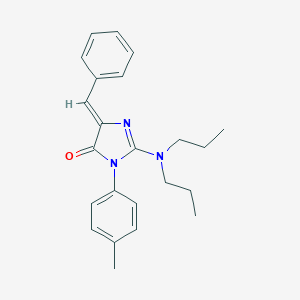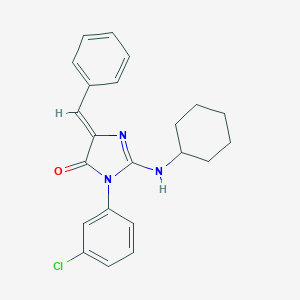![molecular formula C29H43O4P B295985 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene](/img/structure/B295985.png)
1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene, also known as DPEPB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have unique properties that make it useful in a variety of different fields, including biochemistry, pharmacology, and materials science.
Mechanism of Action
The mechanism of action of 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene is not fully understood, but it is believed to involve interactions with specific proteins or enzymes in the body. Some studies have suggested that 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene may be able to bind to specific sites on proteins, altering their activity and leading to changes in cellular function.
Biochemical and Physiological Effects:
1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In some cases, it has been shown to inhibit the activity of specific enzymes or proteins, while in other cases it may have no effect. Some studies have also suggested that 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene may be able to cross the blood-brain barrier, making it useful for studying neurological disorders.
Advantages and Limitations for Lab Experiments
One major advantage of using 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene in lab experiments is its unique chemical structure, which allows it to interact with specific proteins or enzymes in the body. However, one limitation of using this compound is that it can be difficult to synthesize and purify, making it more expensive and time-consuming to work with than other compounds.
Future Directions
There are many potential future directions for research on 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene, including studies on its potential as an anti-cancer drug, its use in drug discovery, and its ability to cross the blood-brain barrier. Other areas of research could include studies on the mechanism of action of 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene, as well as investigations into its potential use in materials science or other fields. Overall, the unique properties of 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene make it an exciting area of research with many potential applications in the future.
Synthesis Methods
The synthesis of 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene is a complex process that involves several different steps. One common method for synthesizing this compound involves the use of a Grignard reagent to form a carbon-carbon bond between a phenyl ethyl ketone and a benzaldehyde. This intermediate is then treated with diethyl phosphite to form the final product, 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene.
Scientific Research Applications
1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene has been used in a variety of different scientific research applications, including studies on protein-protein interactions, enzyme activity, and drug discovery. One study found that 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene was able to inhibit the activity of a specific enzyme involved in cancer cell growth, suggesting that it may have potential as an anti-cancer drug.
properties
Molecular Formula |
C29H43O4P |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene |
InChI |
InChI=1S/C29H43O4P/c1-6-32-34(30,33-7-2)23-28-15-13-26(14-16-28)11-12-27-17-19-29(20-18-27)31-22-21-25(5)10-8-9-24(3)4/h11-20,24-25H,6-10,21-23H2,1-5H3/b12-11+ |
InChI Key |
UNNUSZPISDSDSR-VAWYXSNFSA-N |
Isomeric SMILES |
CCOP(=O)(CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OCCC(C)CCCC(C)C)OCC |
SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCCC(C)CCCC(C)C)OCC |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCCC(C)CCCC(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-4-[4-(3-{4-[3-(4-{3-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]propyl}-1-piperazinyl)propyl]-1-piperazinyl}propyl)-1-piperazinyl]quinoline](/img/structure/B295903.png)
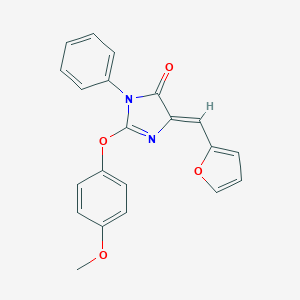

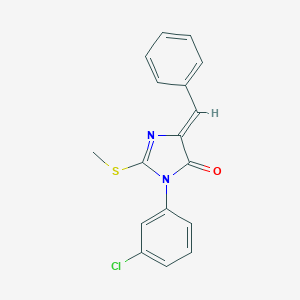
![ethyl 2-[(4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoate](/img/structure/B295908.png)




